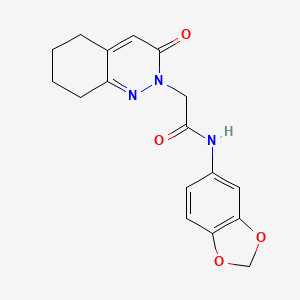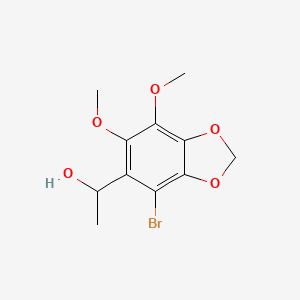![molecular formula C27H21FN4O6S2 B11038050 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic](/img/structure/B11038050.png)
2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic is a complex organic compound characterized by its unique structure, which includes a combination of fluorinated, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic typically involves multi-step organic synthesis. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thiazole ring and the fluorinated substituent. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as Selectfluor.
Final Coupling: The final step involves coupling the quinoline-thiazole intermediate with a benzoic acid derivative under conditions that promote the formation of the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position or other reactive sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structural features.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated and thiazole moieties may enhance binding affinity and specificity, while the quinoline core could facilitate interactions with nucleic acids or proteins. Pathways involved might include inhibition of enzyme activity, modulation of signaling cascades, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1E)-8-chloro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic
- 2-({[(1E)-8-bromo-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic
Uniqueness
The unique combination of fluorine, thiazole, and quinoline in 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic distinguishes it from similar compounds. The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C27H21FN4O6S2 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[[6-fluoro-2-hydroxy-3-[[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-1,3-thiazol-2-yl]diazenyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C27H21FN4O6S2/c1-27(2)11-13(12-39-18-7-5-4-6-15(18)25(36)37)16-8-14(28)9-17-21(24(35)32(27)22(16)17)30-31-26-29-23(34)19(40-26)10-20(33)38-3/h4-11,35H,12H2,1-3H3,(H,36,37)/b19-10-,31-30? |
InChI Key |
AWZWHDKZGYHCPA-RDSTYSHXSA-N |
Isomeric SMILES |
CC1(C=C(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)O)F)CSC5=CC=CC=C5C(=O)O)C |
Canonical SMILES |
CC1(C=C(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)C(=CC(=O)OC)S4)O)F)CSC5=CC=CC=C5C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)

![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11037992.png)
![N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)
![4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11038009.png)
![3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038015.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038018.png)
![N-benzyl-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038025.png)
![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)
![[6-(7-amino-5-phenylimidazo[1,5-b]pyridazin-4-yl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11038040.png)


